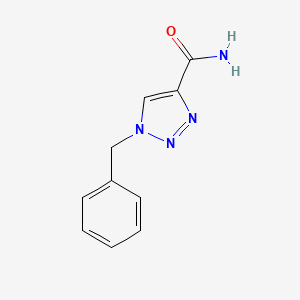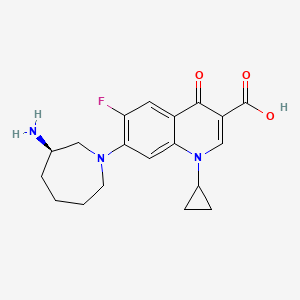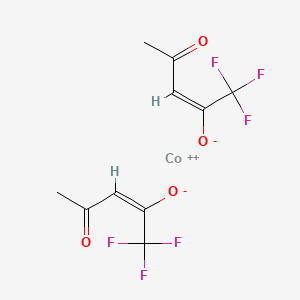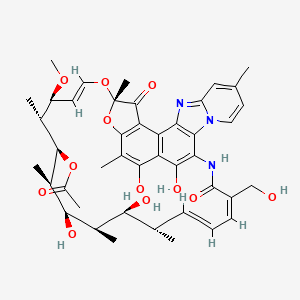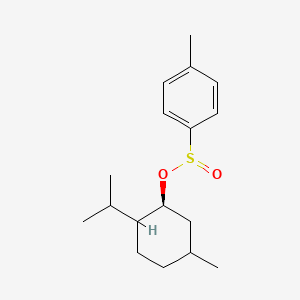
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is a synthetic steroidal compound. It is structurally related to estrogens and has been studied for its potential biological and pharmacological activities. The compound is characterized by its unique arrangement of functional groups, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one typically involves the acetylation of 3-hydroxyestra-1,3,5(10),6-tetraen-17-one. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using dichloromethane or chloroform
Catalyst: Pyridine or other bases to neutralize the by-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity
Quality control measures: to monitor the reaction progress and product specifications
化学反応の分析
Types of Reactions
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the acetoxy group, leading to the formation of different esters or ethers
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Pyridine, triethylamine
Major Products Formed
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols
Substitution products: Esters, ethers
科学的研究の応用
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds
Biology: Investigated for its potential effects on cellular processes and hormone regulation
Medicine: Explored for its potential therapeutic uses, including hormone replacement therapy and treatment of hormone-related disorders
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用機序
The mechanism of action of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
- 3-Methoxyestra-1,3,5(10),6-tetraen-17-one
- 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
Uniqueness
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
特性
CAS番号 |
53-55-4 |
|---|---|
分子式 |
C₂₁H₂₄O₃ |
分子量 |
324.41 |
同義語 |
3-Hydroxy-1-methylestra-1,3,5(10),6-tetraen-7-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


